molecular formula C21H27NO6 B4042679 N-benzyl-4-(4-methoxyphenoxy)-N-methyl-1-butanamine oxalate

N-benzyl-4-(4-methoxyphenoxy)-N-methyl-1-butanamine oxalate

Cat. No.: B4042679
M. Wt: 389.4 g/mol
InChI Key: UZKOIVJBTMAVLC-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-methoxyphenoxy)-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C21H27NO6 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.18383758 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

Detection and Quantification in Toxicology : A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying N-benzyl phenethylamines derivatives in serum and urine, highlighting its utility in toxicological analysis (Poklis et al., 2014).

Organic Synthesis Applications

Antifungal Compound Synthesis : Alkylated phenol and methoxytoluene derivatives were catalytically oxidized to produce antifungal 1,4-benzoquinones, demonstrating the role of N-benzyl-4-(4-methoxyphenoxy)-N-methyl-1-butanamine oxalate derivatives in synthesizing bioactive compounds (Bernini et al., 2006).

Liquid Crystal Synthesis : The compound's derivatives have been used in synthesizing liquid crystals for gas-liquid chromatography, showcasing its versatility in creating materials with specific chemical and physical properties (Naikwadi et al., 1980).

Material Science Applications

Renewable Thermosetting Resin : A study reported the synthesis of a renewable bisphenol from eugenol, which was then converted into a bis(cyanate) ester, demonstrating the potential of using derivatives of this compound in developing high-performance, sustainable materials (Harvey et al., 2014).

Pharmacological Research

Synthesis of Selenium-Containing Vitamin E Analogues : The compound's derivatives facilitated the synthesis of novel selenium-containing vitamin E analogues, indicating its utility in creating antioxidant compounds for potential therapeutic applications (Al-Maharik et al., 2001).

Properties

IUPAC Name

N-benzyl-4-(4-methoxyphenoxy)-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.C2H2O4/c1-20(16-17-8-4-3-5-9-17)14-6-7-15-22-19-12-10-18(21-2)11-13-19;3-1(4)2(5)6/h3-5,8-13H,6-7,14-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKOIVJBTMAVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC1=CC=C(C=C1)OC)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.